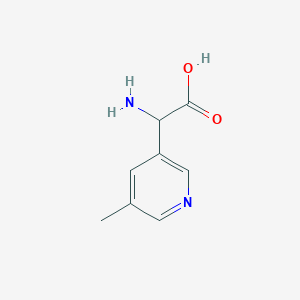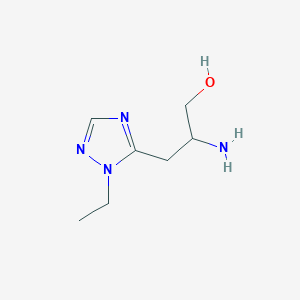
tert-Butyl (4-amino-2-hydroxybutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE: is a chemical compound commonly used in organic synthesis, particularly as a protecting group for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical reactions and processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE typically involves the reaction of tert-butyl chloroformate with 4-amino-2-hydroxybutanol. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods: In industrial settings, the production of TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help maintain precise control over reaction conditions, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE involves the formation of a stable carbamate linkage, which protects the amino group from unwanted reactions. The tert-butyl group can be removed under mild acidic conditions, releasing the free amine for further reactions. This property makes it an essential tool in multi-step organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- TERT-BUTYL N-(4-HYDROXYBUTYL)CARBAMATE
- TERT-BUTYL N-(4-AMINOBUTYL)CARBAMATE
- TERT-BUTYL N-(4-HYDROXYCYCLOHEXYL)CARBAMATE
Uniqueness: TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE is unique due to its dual functionality, possessing both an amino and a hydroxy group. This dual functionality allows for versatile applications in organic synthesis, particularly in the protection and deprotection of amines and alcohols .
Eigenschaften
Molekularformel |
C9H20N2O3 |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
tert-butyl N-(4-amino-2-hydroxybutyl)carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4-6,10H2,1-3H3,(H,11,13) |
InChI-Schlüssel |
GJAHMDCXXHDWSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)

